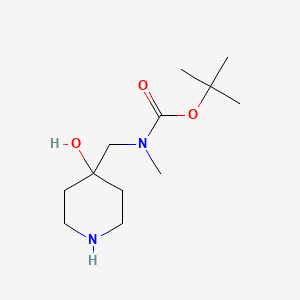

Tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate

描述

Tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate is a carbamate-protected piperidine derivative with a hydroxyl group at the 4-position of the piperidine ring and a methyl-substituted carbamate moiety. This compound is structurally tailored for applications in medicinal chemistry, particularly in drug discovery, where carbamates are commonly used as prodrugs or to modulate pharmacokinetic properties.

属性

IUPAC Name |

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14(4)9-12(16)5-7-13-8-6-12/h13,16H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWLOQIHGWOJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1(CCNCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves:

Protection of the piperidine nitrogen: This is achieved by reacting piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Hydroxylation: The protected piperidine is then hydroxylated using an appropriate oxidizing agent.

Methylation: Finally, the hydroxylated product is reacted with methylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

化学反应分析

Types of Reactions

Tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

科学研究应用

Chemical Synthesis

Tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate serves as an important intermediate in the synthesis of complex organic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Preparation Methods

The synthesis typically involves the following steps:

- Protection of Piperidine Nitrogen : Reacting piperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).

- Hydroxylation : Using oxidizing agents to introduce a hydroxyl group.

- Methylation : Reacting the hydroxylated product with methylamine to form the final compound.

This method ensures high yield and purity while allowing for further functionalization of the molecule.

Biological Applications

The compound's biological activity is of significant interest, particularly in pharmacology and biochemistry.

Therapeutic Potential

Research indicates that this compound may have applications in treating neurological disorders due to its ability to modulate enzyme and receptor activity. Preliminary studies have highlighted its potential as a therapeutic agent, warranting further investigation into its efficacy and safety profiles.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including:

- Production of pharmaceutical intermediates.

- Development of biologically active molecules for drug discovery.

Case Studies

Several studies have explored the interactions and effects of this compound:

Interaction Studies

Research has focused on its binding affinity to specific receptors or enzymes, revealing insights into its mechanism of action. For instance:

- A study demonstrated that derivatives of this compound could effectively inhibit certain enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug development.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxypiperidine moiety | Versatile for drug development |

| Tert-butyl((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate | Benzyl group attached | Enhanced lipophilicity may improve blood-brain barrier penetration |

| N-Methylpiperidine | Simple piperidine structure | Lacks carbamate functionality |

This table summarizes the structural features and unique aspects that differentiate this compound from other related compounds.

作用机制

The mechanism of action of tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved include:

Enzyme inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor modulation: It interacts with cell surface receptors, altering their signaling pathways and cellular responses.

相似化合物的比较

Hydroxyl vs. Fluorine Substitution

- Target Compound : The 4-hydroxypiperidine moiety introduces hydrogen-bonding capability and moderate hydrophilicity.

- Fluorinated Analog : Tert-butyl ((4-fluoropiperidin-4-yl)methyl)carbamate () replaces the hydroxyl group with fluorine. Fluorine’s electronegativity increases lipophilicity, enhancing membrane permeability but reducing solubility. This substitution may improve metabolic stability due to resistance to oxidation .

Hydroxyl vs. Methoxyethyl Substitution

- Methoxyethyl Derivative: Tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate () features a 2-methoxyethyl group. Predicted properties include higher boiling point (369.7°C) and density (0.982 g/cm³) compared to the hydroxylated compound .

Carbamate vs. Acetyl Protection

- Acetylated Analog : Tert-butyl (1-acetylpiperidin-4-yl)carbamate () replaces the methyl carbamate with an acetyl group. Acetylation introduces an amide bond, which may alter metabolic pathways (e.g., susceptibility to hydrolysis by esterases) and reduce steric shielding compared to the tert-butyl group .

Ring System Modifications

Bipiperidinyl Systems

- Bipiperidinyl Derivative: Tert-butyl (1,4′-bipiperidin-4-ylmethyl)-carbamate () incorporates a second piperidine ring.

Cyclohexane Ring Incorporation

- Cyclohexyl Analog: Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () replaces the piperidine with a cyclohexane ring. The chair conformation of cyclohexane may alter spatial orientation, affecting binding to flat or planar targets. The methoxy group adds polarity, while the amino group introduces basicity .

Heteroaromatic Modifications

Cyanopyridinyl Derivatives

- Cyanopyridinyl Compound: Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate () introduces a nitrile-substituted pyridine ring. This modification significantly alters electronic properties compared to the hydroxylated analog .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

- Hydroxyl Group Impact : The hydroxyl group in the target compound is critical for solubility and hydrogen-bond interactions, as seen in analogs like tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (), where hydroxyl groups enhance aqueous stability .

- Synthetic Flexibility : Carbamate protection strategies (e.g., tert-butyl in ) are widely used for amine intermediates, enabling modular synthesis of derivatives .

- Biological Relevance: Fluorinated and cyanopyridinyl analogs () highlight the balance between lipophilicity and target engagement, a key consideration in kinase or protease inhibitor design .

生物活性

Tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate, also known as M4, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group, a hydroxypiperidine moiety, and a carbamate functional group, which together confer unique reactivity and biological properties.

Key Structural Features:

- Tert-butyl group: Enhances lipophilicity, facilitating membrane penetration.

- Hydroxypiperidine: Provides rigidity and potential for hydrogen bonding.

- Carbamate moiety: Involved in enzyme interactions.

The biological activity of M4 is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It has been shown to act as both a β-secretase and acetylcholinesterase inhibitor, which are critical in the context of neurodegenerative diseases such as Alzheimer's disease.

Mechanisms include:

- Enzyme Inhibition: M4 inhibits β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), preventing the aggregation of amyloid beta peptide (Aβ) and the formation of neurotoxic fibrils .

- Cell Protection: In vitro studies indicate that M4 can protect astrocytes from Aβ-induced cell death by reducing inflammatory markers like TNF-α and oxidative stress .

Biological Activity

Research has demonstrated that M4 exhibits moderate protective effects in various biological contexts:

- In Vitro Studies: M4 showed a significant increase in astrocyte cell viability when co-treated with Aβ1-42 compared to control groups. The compound improved cell survival rates from 43.78% to 62.98% when exposed to Aβ1-42 .

- In Vivo Studies: Although initial studies indicated no significant effect in rat models compared to galantamine, further research is necessary to assess bioavailability issues that may affect efficacy .

1. Neuroprotective Effects

A study assessed the neuroprotective effects of M4 against Aβ1-42-induced toxicity. The results indicated that M4 reduced TNF-α levels and increased cell viability in astrocytes exposed to Aβ1-42, suggesting its potential as a therapeutic agent for Alzheimer's disease.

2. Comparative Analysis with Galantamine

In a comparative study with galantamine, M4 was evaluated for its ability to mitigate oxidative stress induced by scopolamine in vivo. While both compounds showed some protective effects, galantamine demonstrated superior efficacy in reducing malondialdehyde levels, indicating a need for further optimization of M4’s formulation or delivery system .

Summary of Findings

| Property | Observation |

|---|---|

| Molecular Formula | |

| Enzyme Targets | β-secretase (IC50 = 15.4 nM), Acetylcholinesterase (Ki = 0.17 μM) |

| Cell Viability Improvement | Increased from 43.78% to 62.98% in astrocytes exposed to Aβ1-42 |

| Inflammatory Marker Reduction | Decreased TNF-α levels observed |

| In Vivo Efficacy | Limited compared to galantamine; bioavailability issues noted |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate?

- Methodology : The compound can be synthesized via multi-step nucleophilic substitution and carbamate protection. A typical approach involves:

- Step 1 : Reacting a piperidine derivative (e.g., 4-hydroxypiperidine) with a tert-butyl carbamate-protected alkylating agent under basic conditions (e.g., NaHCO₃ in THF) to introduce the methyl(methyl)carbamate group .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Step 3 : Final deprotection or functionalization under controlled conditions (e.g., HCl/MeOH for tert-butyl group removal) .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize stoichiometry to avoid over-alkylation.

Q. How can the purity and structure of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.4 ppm, piperidine protons at δ 3.0–3.5 ppm) .

- Mass Spectrometry (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 4-hydroxypiperidine core in this compound?

- Experimental Design :

- Compare reaction kinetics under varying conditions (e.g., polar vs. non-polar solvents, temperature).

- Use computational modeling (DFT) to map electron density distribution and predict nucleophilic attack sites .

- Data Interpretation : Steric hindrance from the tert-butyl group slows down ring-opening reactions, while the hydroxyl group enhances hydrogen-bonding interactions in catalytic processes .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Contradiction Analysis :

- If X-ray diffraction yields ambiguous results (e.g., disordered tert-butyl groups), employ SHELXL for refinement with high-resolution data .

- Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity of substituents) .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

- Stability Testing Protocol :

- Acidic Conditions : Incubate in HCl (0.1–1 M) at 25–50°C; monitor degradation via HPLC.

- Basic Conditions : Treat with NaOH (0.1–1 M); observe tert-butyl deprotection via loss of δ 1.4 ppm peak in NMR .

- Oxidative Stress : Expose to H₂O₂ (3–10%) and track peroxide adducts via LC-MS.

- Findings : The carbamate group is labile under strong acidic/basic conditions but stable in neutral buffers. Storage at –20°C in anhydrous DMSO is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。